2-((3-((Mercaptoacetyl)oxy)-2,2-bis(((mercaptoacetyl)oxy)methyl)propoxy)methyl)-2-(((mercaptoacetyl)oxy)methyl)-1,3-propanediyl bis(mercaptoacetate)
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Overview
Description
2-((3-((Mercaptoacetyl)oxy)-2,2-bis(((mercaptoacetyl)oxy)methyl)propoxy)methyl)-2-(((mercaptoacetyl)oxy)methyl)-1,3-propanediyl bis(mercaptoacetate) is a complex organic compound characterized by multiple mercaptoacetyl groups. These groups are known for their thiol (-SH) functionality, which is significant in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-((Mercaptoacetyl)oxy)-2,2-bis(((mercaptoacetyl)oxy)methyl)propoxy)methyl)-2-(((mercaptoacetyl)oxy)methyl)-1,3-propanediyl bis(mercaptoacetate) typically involves the esterification of mercaptoacetic acid with a polyhydroxy compound. The reaction conditions often include:
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Organic solvents like dichloromethane or toluene.
Temperature: Moderate temperatures ranging from 50°C to 100°C.
Reaction Time: Several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: Thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Solvents: Aqueous or organic solvents depending on the reaction.
Major Products
Oxidation: Formation of disulfide-linked compounds.
Reduction: Regeneration of thiol groups.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in metal-catalyzed reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Thiol groups can inhibit enzymes by binding to active site cysteine residues.
Protein Modification: Used in the modification of proteins through thiol-disulfide exchange reactions.
Medicine
Drug Development: Potential use in developing drugs targeting thiol-containing enzymes.
Diagnostics: Used in assays to detect thiol-containing biomolecules.
Industry
Polymer Chemistry: Used in the synthesis of thiol-functionalized polymers.
Material Science: Application in the development of thiol-based self-assembled monolayers.
Mechanism of Action
The compound exerts its effects primarily through the reactivity of its thiol groups. These groups can form covalent bonds with various molecular targets, including:
Proteins: By forming disulfide bonds with cysteine residues.
Metals: By coordinating with metal ions in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dithiodiethanol: Contains disulfide linkages instead of multiple thiol groups.
Thioglycolic Acid: A simpler thiol-containing compound.
Uniqueness
The uniqueness of 2-((3-((Mercaptoacetyl)oxy)-2,2-bis(((mercaptoacetyl)oxy)methyl)propoxy)methyl)-2-(((mercaptoacetyl)oxy)methyl)-1,3-propanediyl bis(mercaptoacetate) lies in its multiple thiol functionalities, which provide a high degree of reactivity and versatility in various applications.
Properties
CAS No. |
33250-21-4 |
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Molecular Formula |
C22H34O13S6 |
Molecular Weight |
698.9 g/mol |
IUPAC Name |
[3-(2-sulfanylacetyl)oxy-2-[[3-(2-sulfanylacetyl)oxy-2,2-bis[(2-sulfanylacetyl)oxymethyl]propoxy]methyl]-2-[(2-sulfanylacetyl)oxymethyl]propyl] 2-sulfanylacetate |
InChI |
InChI=1S/C22H34O13S6/c23-15(1-36)30-9-21(10-31-16(24)2-37,11-32-17(25)3-38)7-29-8-22(12-33-18(26)4-39,13-34-19(27)5-40)14-35-20(28)6-41/h36-41H,1-14H2 |
InChI Key |
ZJTNQTIDXPFTDL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)OCC(COCC(COC(=O)CS)(COC(=O)CS)COC(=O)CS)(COC(=O)CS)COC(=O)CS)S |
Origin of Product |
United States |
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